ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride
Overview
Description
Ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride is a compound that belongs to the class of 1,2,3-triazoles . These compounds are known for their notable therapeutic importance and are often linked with amine and ester groups . They have been synthesized for various purposes, including as potential antimicrobial agents .
Synthesis Analysis
The synthesis of such compounds typically involves a Cu(I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This process results in the formation of 1,2,3-triazole hybrids containing amine-ester functionality .Molecular Structure Analysis
The molecular structure of these compounds is characterized using different spectral techniques . The dihedral angle between the phenyl ring and the triazole ring is a notable feature .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . For example, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Scientific Research Applications
Triazole Derivatives and Their Applications
Synthesis and Potential Uses of Triazole Compounds
Triazole derivatives, including those with structural similarities to ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride, have been extensively studied for their potential applications in various fields. The review by Nazarov et al. (2021) summarizes the industrial use of 3- and 4-amino-1,2,4-triazoles as raw materials in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. This highlights the versatility of triazole compounds in contributing to developments across a broad spectrum of scientific and industrial fields (Nazarov, V.N., Miroshnichenko, D., Ivakh, A. A., & Uspensky, B., 2021).
Heterocyclic Compounds with Triazine Scaffold
Another study emphasizes the significance of heterocyclic compounds bearing a triazine scaffold. Such compounds exhibit a wide range of biological activities, serving as the foundation for developing antimicrobial, antifungal, anticancer, antiviral, and antimalarial agents. This underlines the therapeutic potential of nitrogen-containing heterocycles in medicinal chemistry, possibly extending to compounds with triazole functionalities like ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride (Verma, T., Sinha, M., & Bansal, N., 2019).
Environmental and Toxicological Considerations
Environmental Persistence and Toxicity
While not directly related to ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride, studies on similar compounds or those within the same class can provide insights into environmental behavior and potential risks. For example, the review by Bedoux et al. (2012) on triclosan, a compound with distinct properties but relevant in the context of environmental persistence of synthetic organic compounds, discusses its occurrence, degradation, and toxicity in aquatic environments. Understanding the fate of such compounds can inform safety and environmental impact assessments for related chemicals (Bedoux, G., Roig, B., Thomas, O., Dupont, V., & Bot, B., 2012).
Safety And Hazards
Future Directions
Given their notable therapeutic importance, there is significant interest in the development of novel 1,2,3-triazole compounds . Their potential applications span a wide range, from antimicrobial to anticancer agents . Therefore, future research could focus on exploring these potentials further and optimizing the synthesis process for these compounds.
properties
IUPAC Name |
N-[(2-phenyltriazol-4-yl)methyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.ClH/c1-2-12-8-10-9-13-15(14-10)11-6-4-3-5-7-11;/h3-7,9,12H,2,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAPNLRIFQKEIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NN(N=C1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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